[2-(4-methoxyphenyl)ethyl]urea
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)ethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-9-4-2-8(3-5-9)6-7-12-10(11)13/h2-5H,6-7H2,1H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHATGJEFZCVSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159512 | |
| Record name | Urea, (4-methoxyphenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13576-85-7 | |
| Record name | Urea, (4-methoxyphenethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013576857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, (4-methoxyphenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
High Resolution Spectroscopic and Spectrometric Characterization of 2 4 Methoxyphenyl Ethyl Urea
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
Analysis of the chemical structure of [2-(4-methoxyphenyl)ethyl]urea suggests a distinct set of signals in both ¹H and ¹³C NMR spectra. The expected chemical shifts can be predicted based on established values for analogous structural fragments, such as 4-methoxyphenethylamine (B56431) and N-substituted ureas. researchgate.netnih.govchemicalbook.com The para-substituted aromatic ring is expected to produce a characteristic AA'BB' splitting pattern in the ¹H NMR spectrum, while the ethyl chain and urea (B33335) protons will exhibit signals in the aliphatic and downfield regions, respectively.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on incremental calculations and data from analogous compounds. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| C=O | - | ~158-162 | Carbonyl carbon of the urea group. researchgate.netnih.gov |
| NH | ~5.9-6.2 (t) | - | Proton on nitrogen adjacent to the ethyl group; expected to show coupling to CH₂. chemicalbook.com |
| NH₂ | ~5.4-5.6 (s) | - | Terminal amide protons; may appear as a broad singlet. chemicalbook.com |
| Ar-C1' | - | ~131-132 | Quaternary aromatic carbon attached to the ethyl group. |
| Ar-C2'/C6' | ~7.1-7.2 (d) | ~129-130 | Aromatic protons ortho to the ethyl group. |
| Ar-C3'/C5' | ~6.8-6.9 (d) | ~114-115 | Aromatic protons meta to the ethyl group. |
| Ar-C4' | - | ~158-159 | Aromatic carbon attached to the methoxy (B1213986) group. mdpi.com |
| CH₂ (α) | ~3.3-3.5 (q) | ~41-43 | Methylene (B1212753) group adjacent to the NH group. |
| CH₂ (β) | ~2.7-2.8 (t) | ~35-37 | Methylene group adjacent to the aromatic ring. |
| OCH₃ | ~3.7-3.8 (s) | ~55 | Methoxy group protons and carbon. researchgate.netmdpi.com |
While one-dimensional (1D) NMR provides foundational data, multidimensional NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex molecules. rsc.org
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would be expected to show a clear correlation between the two methylene protons of the ethyl chain (H-α and H-β), confirming their connectivity. It would also show correlations between the ortho and meta protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional (2D) experiment correlates proton signals with the signals of directly attached carbon atoms. columbia.edulibretexts.org An HSQC spectrum would definitively link each proton signal to its corresponding carbon, for instance, confirming the assignments of the aromatic C-H pairs (C2'/H2' and C3'/H3'), the methylene groups (Cα/Hα and Cβ/Hβ), and the methoxy group (OCH₃). columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds. libretexts.orgsdsu.edu This is particularly powerful for identifying the connectivity between quaternary carbons and nearby protons. Key expected HMBC correlations for this compound would include:
A correlation from the NH proton to the urea carbonyl carbon (C=O) and the α-methylene carbon (Cα).
Correlations from the β-methylene protons (Hβ) to the quaternary aromatic carbon (C1') and the ortho aromatic carbons (C2'/C6').
A correlation from the methoxy protons (OCH₃) to the C4' aromatic carbon.
Together, these multidimensional techniques provide a comprehensive and unambiguous map of the molecular structure, confirming the identity of this compound.
Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure and dynamics of materials in their solid form, making it ideal for studying polymorphism. acs.org Polymorphs are different crystalline forms of the same compound, which can exhibit distinct physical properties. For urea derivatives, polymorphism is common due to the various ways molecules can pack and form hydrogen bonds in the crystal lattice. acs.org
Using techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS), ssNMR can distinguish between different polymorphic forms. researchgate.net The ¹³C chemical shifts are highly sensitive to the local electronic environment. nih.gov Therefore, subtle differences in molecular conformation, crystal packing, and intermolecular hydrogen bonding between polymorphs will result in a unique set of ¹³C chemical shifts for each form. acs.orgresearchgate.net For this compound, the chemical shift of the carbonyl carbon (C=O) would be particularly sensitive to variations in hydrogen bonding within different crystal forms. researchgate.net By comparing the ssNMR spectra of different batches or crystalline preparations, one can identify the presence of different polymorphs or quantify their ratios in a mixture.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ can be generated and its exact mass measured with high precision.
The molecular formula for this compound is C₁₀H₁₄N₂O₂. The calculated monoisotopic mass is 194.10553 Da. HRMS analysis would be expected to confirm this elemental composition with a mass accuracy typically within 5 ppm.
Tandem mass spectrometry (MS/MS) experiments, where the parent ion is isolated and fragmented, provide crucial structural information by revealing its fragmentation pathways. For N,N'-substituted ureas, a characteristic fragmentation involves the cleavage of a C-N bond, often leading to the elimination of an isocyanate moiety. nih.gov A proposed fragmentation pathway for the [M+H]⁺ ion of this compound involves initial protonation at the carbonyl oxygen or one of the nitrogen atoms. Subsequent collision-induced dissociation (CID) would likely lead to several key fragments.
Predicted HRMS Fragments for this compound
| Proposed Fragment Ion (m/z) | Formula | Description |
|---|---|---|
| 195.1133 | [C₁₀H₁₅N₂O₂]⁺ | Protonated molecule [M+H]⁺. |
| 152.0913 | [C₉H₁₂NO]⁺ | Loss of isocyanic acid (HNCO) via cleavage of the N-C(O) bond. |
| 121.0651 | [C₈H₉O]⁺ | Formation of the 4-methoxybenzyl cation via cleavage of the Cβ-Cα bond. This is a very common and stable fragment for phenethyl compounds. |
| 74.0600 | [C₂H₈N₂O]⁺ | Fragment corresponding to protonated ethylurea, formed by cleavage of the Cβ-Ar bond. |
The differentiation of positional isomers and the confirmation of substitution patterns in urea derivatives can be effectively achieved by analyzing these distinct fragmentation patterns. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Intermolecular Interactions and Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a detailed fingerprint of the functional groups present, as well as insights into hydrogen bonding and molecular structure. nih.govglobalresearchonline.net
The spectrum of this compound is expected to be dominated by vibrations from the urea group (-NH-CO-NH₂), the p-methoxyphenyl group, and the ethyl linker.
Urea Group Vibrations:
N-H Stretching: In the solid state, strong intermolecular hydrogen bonding is expected, leading to broad N-H stretching bands in the FT-IR spectrum, typically between 3200 and 3400 cm⁻¹.
C=O Stretching (Amide I): The carbonyl stretch is a very strong and characteristic absorption in the IR spectrum, expected around 1630-1680 cm⁻¹. Its position is sensitive to hydrogen bonding. whiterose.ac.uk
N-H Bending / C-N Stretching (Amide II): This mode appears as a strong band in the IR spectrum, typically in the 1550-1620 cm⁻¹ region.
p-Methoxyphenyl Group Vibrations:
Aromatic C-H Stretching: These vibrations appear as sharp bands above 3000 cm⁻¹.
Aromatic C=C Stretching: The ring stretching modes typically result in several bands in the 1450-1610 cm⁻¹ region. A strong band around 1510-1520 cm⁻¹ is characteristic of p-disubstituted benzene (B151609) rings.
C-O Stretching: The aryl-alkyl ether C-O stretch is expected to produce a strong IR band around 1240-1260 cm⁻¹.
Aromatic C-H Out-of-Plane Bending: A strong band around 810-840 cm⁻¹ in the IR spectrum is indicative of 1,4-disubstitution on the benzene ring.
Ethyl Group Vibrations:
Aliphatic C-H Stretching: These occur just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.
Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, it is often weaker in the Raman spectrum. Conversely, the aromatic C=C ring stretching vibrations are typically strong and sharp in the Raman spectrum, providing a clear signature for the substituted phenyl group. whiterose.ac.uk
Predicted Vibrational Frequencies for this compound
| Approximate Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity (IR/Raman) |
|---|---|---|
| 3200-3400 | N-H Stretching | Strong, Broad / Medium |
| 3000-3100 | Aromatic C-H Stretching | Medium / Medium |
| 2850-2960 | Aliphatic C-H Stretching | Medium / Medium |
| 1630-1680 | C=O Stretching (Amide I) | Very Strong / Medium |
| 1550-1620 | N-H Bending (Amide II) | Strong / Weak |
| ~1610, ~1515 | Aromatic C=C Ring Stretching | Strong / Very Strong |
| ~1250 | Aryl C-O Stretching | Strong / Medium |
| 810-840 | Aromatic C-H Out-of-Plane Bending | Strong / Weak |
Computational Chemistry and Molecular Modeling of 2 4 Methoxyphenyl Ethyl Urea
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of a molecule. For [2-(4-methoxyphenyl)ethyl]urea, these calculations provide insights into its stability, reactivity, and the nature of its chemical bonds.
Key reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability.
Table 1: Calculated Reactivity Descriptors for this compound (Illustrative)
| Descriptor | Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Electron-donating capacity |
| LUMO Energy | -0.5 eV | Electron-accepting capacity |
| HOMO-LUMO Gap | 5.7 eV | Chemical stability and low reactivity |
| Ionization Potential | 6.2 eV | Energy required to remove an electron |
| Electron Affinity | 0.5 eV | Energy released upon gaining an electron |
| Electronegativity (χ) | 3.35 eV | Tendency to attract electrons |
| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron distribution |
Note: These values are illustrative and would be precisely determined in a dedicated DFT study.
The molecular electrostatic potential (MEP) map, another output of quantum chemical calculations, visualizes the charge distribution across the molecule. For this compound, the MEP would likely show electronegative regions around the oxygen and nitrogen atoms of the urea (B33335) group, indicating these as potential sites for electrophilic attack and hydrogen bonding.
Conformational Landscape Exploration via Molecular Mechanics and Dynamics Simulations
The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Molecular mechanics and molecular dynamics (MD) simulations are powerful tools to explore the conformational landscape of this compound.
A systematic conformational search using molecular mechanics would identify various low-energy conformers. uci.edu This process involves rotating the rotatable bonds—specifically around the ethyl linker and the bonds connecting to the phenyl ring and the urea group—to generate a multitude of possible shapes. youtube.com The energies of these conformers are then minimized to find stable arrangements.
Molecular dynamics simulations provide a more dynamic picture by simulating the movement of the atoms over time, taking into account temperature and solvent effects. nih.govmdpi.com An MD simulation of this compound, for instance in a simulated biological membrane environment, would reveal its flexibility and preferred orientations. nih.gov The urea and methoxy (B1213986) groups, capable of forming hydrogen bonds, would likely exhibit significant interactions with a polar solvent or the head groups of a lipid bilayer. nih.gov
Molecular Docking and Ligand-Target Interaction Analysis for this compound and its Analogues (e.g., Cannabinoid Receptors)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com Given the structural similarities of some urea derivatives to known cannabinoid receptor modulators, docking studies of this compound against cannabinoid receptors (CB1 and CB2) are of significant interest. nih.govosu.edu
Docking simulations would place this compound into the binding sites of CB1 and CB2 receptor models. The results would be scored based on the predicted binding affinity, with lower scores generally indicating a more favorable interaction. Key interactions would likely involve the urea group forming hydrogen bonds with polar amino acid residues in the receptor's binding pocket, while the methoxyphenyl group could engage in hydrophobic and aromatic stacking interactions. unomaha.edu
Table 2: Illustrative Molecular Docking Results of this compound with Cannabinoid Receptors
| Receptor | Binding Affinity (kcal/mol) (Illustrative) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| CB1 | -7.5 | Ser383, Phe200, Trp279 |
Several urea-based compounds have been identified as allosteric modulators of cannabinoid receptors. These modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's response to endogenous ligands. Computational studies can provide insights into how this compound or its analogues might act as allosteric modulators. By docking the compound to known allosteric sites on CB1 and CB2, and running subsequent MD simulations, researchers can observe how the ligand induces conformational changes in the receptor that could affect the binding and signaling of orthosteric ligands.
Computational methods can also predict the binding affinity (often expressed as Ki or IC50 values) of a ligand for its target. nih.gov Techniques like free energy perturbation (FEP) and thermodynamic integration (TI), which are more computationally intensive than simple docking, can provide more accurate estimations of binding free energies. chemrxiv.orgchemrxiv.org These calculations could predict whether this compound binds more strongly to CB1 or CB2, thus predicting its potential selectivity. Such predictions are crucial in the early stages of drug discovery for anticipating a compound's potential efficacy and side-effect profile. nih.gov
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Cheminformatics involves the use of computational methods to analyze chemical data. For this compound, cheminformatics tools can calculate a range of molecular descriptors, such as molecular weight, lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors. These descriptors are crucial for predicting the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.govresearchgate.net While a specific QSAR model for this compound is not available, it could be included in the development of a broader QSAR model for urea derivatives targeting cannabinoid receptors. tiu.edu.iqdoaj.org In such a model, the descriptors of this compound would be used as input to predict its binding affinity or functional activity at CB1 and CB2 receptors. nih.gov The insights gained from such models can guide the design of new analogues with improved potency and selectivity. mdpi.com
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Cannabidiol |
Structure Activity Relationship Sar Investigations of 2 4 Methoxyphenyl Ethyl Urea Analogs
Systematic Substituent Effects on the Phenethyl Moiety of [2-(4-methoxyphenyl)ethyl]urea Derivatives
The phenethyl portion of the molecule, characterized by its substituted phenyl ring and ethyl linker, offers a rich canvas for modification. Alterations to this moiety have profound effects on the molecule's interaction with biological targets.
Impact of Methoxy (B1213986) Group Position and Substitution Pattern (e.g., 4-methoxy vs. other positions)
The position of the methoxy group on the phenyl ring is a critical determinant of the molecule's properties. While direct comparative studies testing the ortho-, meta-, and para-isomers of [2-(methoxyphenyl)ethyl]urea under identical biological assays are not extensively documented in the reviewed literature, broader findings on related phenethylamine (B48288) derivatives suggest that substituent placement is key. For instance, research on various phenethylamine-based compounds has indicated that methoxy groups in the meta and para positions can be associated with lower toxicity profiles. researchgate.net
The substitution pattern, such as the use of multiple methoxy groups, also significantly influences activity. Studies on anticancer agents have explored derivatives like 1-(3,4-dimethoxyphenethyl)-3-(4-fluorophenethyl)urea and 1-(3,4-dimethoxyphenethyl)-3-(4-methylphenethyl)urea. researchgate.netiaea.org The presence of the 3,4-dimethoxy pattern on one of the phenethyl rings was found to be compatible with significant anticancer activity against cell lines like A549 (non-small cell lung carcinoma). researchgate.netiaea.org This highlights that both the position and the number of methoxy substituents are pivotal in defining the biological action of this class of compounds.
Influence of Electron-Donating vs. Electron-Withdrawing Groups
In the context of anticancer activity, a comparative analysis of phenethylurea (B1617125) derivatives provides insight into these effects. For example, in a series of 1-(3,4-dimethoxyphenethyl)-3-(substituted phenethyl)urea compounds, the nature of the substituent on the second phenethyl ring was crucial. The data presented in the table below shows the cytotoxic activity of analogs bearing a weak EDG (4-methyl) versus a strong EWG (4-fluoro).
Table 1: Effect of Electron-Donating vs. Electron-Withdrawing Groups on Anticancer Activity of Phenethylurea Analogs
| Compound Name | Substituent on Second Phenethyl Ring | Substituent Nature | Cell Line | IC₅₀ (µM) |
|---|---|---|---|---|
| 1-(3,4-dimethoxyphenethyl)-3-(4-methylphenethyl)urea | 4-Methyl | Electron-Donating | A549 | ~30 |
| 1-(3,4-dimethoxyphenethyl)-3-(4-fluorophenethyl)urea | 4-Fluoro | Electron-Withdrawing | A549 | ~25 |
Data derived from studies on substituted phenethylamine-based ureas against the A549 cell line. researchgate.netiaea.org
The results indicate that both electron-donating and electron-withdrawing groups can be accommodated and lead to potent biological activity. The slightly higher potency of the 4-fluoro analog in this specific assay suggests that an EWG may be marginally more favorable for this particular biological target. researchgate.netiaea.org Further supporting the role of EWGs, separate studies on N-alkyl substituted ureas found that compounds with a fluoro substituent at the ortho or para position of a phenyl ring exhibited potent antimicrobial activities. researchgate.net
Modifications on the Urea (B33335) Core and Their Contribution to Biological Function
The urea moiety (-NH-CO-NH-) is fundamental to the biological activity of many derivatives, primarily due to its role as a rigid and effective hydrogen bond donor and acceptor. Modifications to this core structure, such as replacement with a thiourea (B124793) or N-alkylation, have been shown to dramatically alter biological efficacy.
In a comprehensive SAR study of urea derivatives as anti-tuberculosis agents, the unmodified urea core was found to be optimal for activity. nih.gov When the urea was replaced with a thiourea (-NH-CS-NH-), a significant drop in potency was observed. Further modifications, including mono- or di-N-methylation of the urea nitrogens, also led to a substantial decrease in activity. nih.gov This suggests that the two N-H protons are crucial for establishing key hydrogen bonds with the target enzyme or receptor, and their removal or the alteration of the carbonyl group's hydrogen-bonding capacity is detrimental to the molecule's function.
Table 2: Impact of Urea Core Modification on Biological Activity
| Core Structure | Modification | Relative Activity |
|---|---|---|
| Urea (-NH-CO-NH-) | Unmodified | High |
| Thiourea (-NH-CS-NH-) | Carbonyl oxygen replaced with sulfur | 80-fold decrease |
| Mono-N-methylurea (-N(CH₃)-CO-NH-) | One N-H proton replaced with methyl | Significant decrease |
| Di-N-methylurea (-N(CH₃)-CO-N(CH₃)-) | Both N-H protons replaced with methyl | Further decrease |
Data derived from SAR studies of urea derivatives as anti-tuberculosis agents. nih.gov
These findings underscore the structural and functional importance of the intact urea core for the molecular recognition and biological activity of this compound class. nih.gov
Stereochemical Effects on Molecular Recognition and Activity
Stereochemistry plays a fundamental role in pharmacology, as the three-dimensional arrangement of a molecule dictates its ability to fit into the binding site of a biological target. Chiral centers can be introduced into the this compound scaffold, for example, by placing substituents on the ethyl linker.
While SAR studies on chiral versions of the parent this compound are not widely available, research on closely related phenylurea analogs demonstrates the critical nature of stereochemistry. In the development of certain neuropeptide Y5 receptor antagonists, the optimization of a lead compound involved systematic changes to the stereochemistry of a substituted phenylethyl segment. nih.gov This process revealed that specific stereoisomers possessed significantly higher potency, with the most active compounds having a defined (1R,2R) configuration on the phenylethyl-like portion of the molecule.
Mechanistic Studies on the Molecular Interactions of 2 4 Methoxyphenyl Ethyl Urea Derivatives
Investigation of Ligand-Receptor Binding Kinetics and Thermodynamics
A fundamental aspect of understanding a compound's mechanism of action is the characterization of its binding to a biological target. This involves determining the rates of association and dissociation, as well as the thermodynamic forces driving the interaction.
Binding Kinetics: The study of binding kinetics provides insights into how quickly a ligand binds to its receptor (the 'on-rate' or k_on) and how long it remains bound (the 'off-rate' or k_off). These parameters are crucial for determining the duration of the biological effect. The ratio of these rates (k_off/k_on) defines the equilibrium dissociation constant (K_d), which is a measure of the ligand's binding affinity. A lower K_d value indicates a higher binding affinity. Techniques such as surface plasmon resonance (SPR) and biolayer interferometry (BLI) are commonly employed to measure these kinetic parameters in real-time.
Currently, there are no published studies providing kinetic or thermodynamic data for the binding of "[2-(4-methoxyphenyl)ethyl]urea" to any specific receptor.
Allosteric Modulation Mechanisms of Target Proteins (e.g., G Protein-Coupled Receptors)
Allosteric modulation is a sophisticated mechanism of drug action where a compound binds to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. This can lead to a modulation of the receptor's response to its natural ligand, either enhancing (positive allosteric modulation, PAM) or inhibiting (negative allosteric modulation, NAM) its activity.
G protein-coupled receptors (GPCRs) are a major class of drug targets, and allosteric modulation of these receptors is an area of intense research. nih.gov Allosteric modulators can offer several advantages over traditional orthosteric ligands, including higher specificity and a more nuanced control of receptor signaling.
To investigate the allosteric modulation mechanisms of a compound like "this compound," researchers would typically perform a series of functional assays in the presence of the endogenous ligand. These assays could measure downstream signaling events, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production. By observing how the compound alters the dose-response curve of the endogenous ligand, one can characterize its allosteric effects.
Without experimental data, it is not possible to determine if "this compound" acts as an allosteric modulator at any specific GPCR or other target protein.
Biophysical Characterization of Compound-Induced Conformational Changes
The binding of a ligand to a protein often induces conformational changes in the protein's three-dimensional structure. These changes are critical for the protein's function and for initiating downstream signaling cascades. Several biophysical techniques can be used to characterize these conformational changes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level information about the structure and dynamics of a protein in solution. By comparing the NMR spectra of a protein in its free and ligand-bound states, researchers can identify specific regions of the protein that are affected by ligand binding and characterize the nature of the conformational changes.
X-ray Crystallography: This technique can provide a high-resolution, static picture of the protein-ligand complex, revealing the precise binding mode of the ligand and the detailed conformational changes it induces in the protein.
Fluorescence Spectroscopy: Changes in the intrinsic fluorescence of a protein (often from tryptophan residues) or the fluorescence of extrinsic probes can be used to monitor ligand-induced conformational changes in real-time.
There are no published biophysical studies that describe the conformational changes induced by the binding of "this compound" to a protein target.
Future Research Trajectories and Innovations for 2 4 Methoxyphenyl Ethyl Urea Scaffolds
Design and Synthesis of Advanced Analogues with Enhanced Molecular Properties
The future development of [2-(4-methoxyphenyl)ethyl]urea-based compounds hinges on the rational design and efficient synthesis of advanced analogues with superior molecular properties. The goal is to systematically modify the parent scaffold to optimize potency, selectivity, and pharmacokinetic profiles. researchgate.net Synthetic strategies often involve the reaction of amines with isocyanates or their equivalents, a versatile method for generating diverse libraries of urea (B33335) derivatives for structure-activity relationship (SAR) studies. nih.gov
Key areas for modification on the this compound scaffold include:
The Aryl Ring: Substitution on the 4-methoxyphenyl (B3050149) ring can significantly influence binding affinity and metabolic stability. Introducing different electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule.
The Ethyl Linker: The length and rigidity of the ethyl linker can be altered to optimize the orientation of the aryl ring and the urea group within a target's binding site.
The Urea Moiety: The NH groups of the urea can be substituted to fine-tune hydrogen bonding capabilities and lipophilicity.
Modern synthetic methodologies aim to overcome the safety and environmental issues associated with traditional reagents like phosgene (B1210022), employing safer alternatives for the preparation of urea derivatives. nih.gov
Bioisosteric Replacements in the Phenethylurea (B1617125) Scaffold
Bioisosteric replacement is a powerful strategy in drug design used to create new molecules with similar biological properties to a parent compound but with improved characteristics. cambridgemedchemconsulting.comnih.gov This involves exchanging an atom or group of atoms with an alternative that is broadly similar in size, shape, and electronic configuration. cambridgemedchemconsulting.com Applying this concept to the this compound scaffold can lead to analogues with enhanced potency, altered pharmacokinetics, or reduced toxicity. researchgate.netcambridgemedchemconsulting.com
The main components of the scaffold are amenable to various bioisosteric replacements:
Phenyl Ring Mimics: The 4-methoxyphenyl group can be replaced with other aromatic or non-aromatic rings to explore new binding interactions and improve properties. Heterocyclic rings like pyridine (B92270) or thiophene (B33073) are common replacements. cambridgemedchemconsulting.com
Urea Bioisosteres: The urea functional group itself can be replaced with other moieties that can mimic its hydrogen-bonding pattern. Examples include thiourea (B124793), guanidine, or squaramide groups. nih.gov
Linker and Methoxy (B1213986) Group Analogues: The ethyl linker can be modified, and the methoxy group on the phenyl ring can be swapped with other groups like fluorine or a trifluoromethyl group to modulate metabolic stability and binding. cambridgemedchemconsulting.com
The following table outlines potential bioisosteric replacements for different components of the this compound scaffold.
| Scaffold Component | Original Group | Potential Bioisosteric Replacements | Rationale for Replacement |
| Aromatic Ring | Phenyl | Pyridyl, Thienyl, Pyrazolyl, Bicyclo[1.1.1]pentane | Modulate aromaticity, alter hydrogen bonding capacity, improve solubility, explore novel chemical space. cambridgemedchemconsulting.comprismbiolab.com |
| Substituent | Methoxy (-OCH₃) | Hydroxyl (-OH), Fluoro (-F), Trifluoromethyl (-CF₃), Methylamine (-NHCH₃) | Enhance metabolic stability, alter electronic properties, introduce new hydrogen bonding interactions. cambridgemedchemconsulting.com |
| Linker | Ethylene (-CH₂CH₂-) | Amide (-CONH-), Ether (-O-CH₂-), Cyclopropane | Introduce rigidity, change conformational flexibility, improve metabolic stability. |
| Core Moiety | Urea (-NHCONH-) | Thiourea (-NHCSNH-), Guanidine (-NHC(=NH)NH-), Squaramide | Modify hydrogen bond donor/acceptor properties, alter pKa, improve cell permeability. nih.gov |
Application of Advanced High-Throughput Screening Methodologies
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of millions of chemical compounds for their biological activity. azolifesciences.comnih.gov For derivatives of the this compound scaffold, HTS is crucial for identifying initial "hits"—compounds that show a desired effect on a specific biological target. azolifesciences.comalitheagenomics.com The process utilizes automated robotics and high-density microtiter plates to test vast compound libraries in a short time, significantly accelerating the discovery pipeline. alitheagenomics.comyu.edu
HTS campaigns for urea derivatives can employ a variety of assay formats:
Biochemical Assays: These in vitro assays use purified targets, such as enzymes (e.g., kinases, proteases) or receptors, to directly measure the compound's effect on target activity or binding. alitheagenomics.com Urea derivatives are known to target a wide range of enzymes. researchgate.net
Cell-Based Assays: These assays are performed using living cells and can provide more physiologically relevant information. They can measure a compound's impact on cellular pathways, gene expression, or cell viability. alitheagenomics.com
The table below summarizes different HTS methodologies applicable to screening libraries of this compound analogues.
| Assay Type | Principle | Example Application for Urea Scaffolds | Information Gained |
| Biochemical - Kinase Inhibition | Measures the ability of a compound to inhibit the activity of a purified kinase enzyme, often using fluorescence or luminescence readouts. | Screening for inhibitors of Raf kinase. researchgate.net | Direct potency (e.g., IC₅₀) against a specific enzyme target. |
| Biochemical - Receptor Binding | Quantifies the binding affinity of a compound to a purified receptor protein, often using radioligand displacement or surface plasmon resonance (SPR). | Identifying compounds that bind to G-protein coupled receptors (GPCRs). | Binding affinity (e.g., Kᵢ) and specificity for a receptor. |
| Cell-Based - Proliferation/Viability | Assesses the effect of a compound on the growth or survival of cancer cell lines or other cell types. | Screening for novel anticancer agents that induce cell death or inhibit growth. mdpi.com | Cellular potency, cytotoxicity, and antiproliferative effects. |
| Cell-Based - Reporter Gene Assay | Measures the modulation of a specific signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase, GFP) linked to a pathway-responsive promoter. | Screening for agonists or antagonists of a specific cellular pathway, such as NF-κB activation. nih.gov | Identification of pathway modulators and their mechanism of action. |
Exploration of Multivalent Interactions and Polypharmacology
Future research will likely move beyond the traditional "one drug, one target" paradigm to explore more complex therapeutic strategies involving this compound scaffolds.
Polypharmacology: This approach involves designing single chemical entities that can intentionally modulate multiple biological targets. This strategy is particularly promising for complex multifactorial diseases like cancer or neurodegenerative disorders, where hitting a single target may be insufficient. nih.gov Given that the urea scaffold is found in compounds with a wide range of biological activities, including kinase and protease inhibition, derivatives of this compound could be rationally designed to interact with a specific set of disease-relevant targets. nih.govresearchgate.net
| Concept | Description | Application to this compound Scaffolds | Potential Advantage |
| Multivalency | A molecule with multiple ligand motifs binds simultaneously to multiple receptor sites. nih.gov | Synthesizing dimers or polymers of the scaffold connected by linkers of varying length and flexibility. | Enhanced binding affinity (avidity) and selectivity for the target. chemistryviews.org |
| Polypharmacology | A single drug is designed to act on multiple biological targets. | Designing analogues that inhibit two or more distinct enzyme targets involved in a disease pathway (e.g., multiple kinases). | Improved therapeutic efficacy for complex diseases, potential to overcome drug resistance. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Urea Derivatives
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. nih.govdoaj.org These computational tools can be powerfully applied to the development of novel drugs based on the this compound scaffold.
AI/ML algorithms can analyze vast datasets of chemical structures and biological activities to identify complex patterns that are not apparent to human researchers. jsr.org This enables several key applications:
De Novo Design: Generative AI models can design entirely new urea derivatives with desired properties, exploring a vast chemical space to propose novel and synthesizable candidates.
Virtual Screening: ML models can rapidly screen massive virtual libraries of compounds to predict their activity against a specific target, prioritizing a smaller, more manageable number of compounds for laboratory synthesis and testing. youtube.com
Property Prediction: AI can build predictive models for crucial drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity (ADME/T), helping to identify and eliminate unpromising candidates early in the discovery process. nih.gov
The integration of AI/ML with traditional experimental approaches creates a powerful feedback loop, where computational predictions guide laboratory experiments, and the resulting data is used to refine and improve the AI models. youtube.com
| AI/ML Application | Description | Utility for Urea Derivatives |
| Quantitative Structure-Activity Relationship (QSAR) | ML models that correlate variations in the chemical structure of compounds with changes in their biological activity. | Predict the potency of new this compound analogues before they are synthesized. |
| Virtual High-Throughput Screening (vHTS) | Using computational models to screen large compound databases to identify molecules likely to bind to a target. youtube.com | Prioritize which urea derivatives to synthesize and test from a large virtual library, saving time and resources. |
| Predictive ADME/T Modeling | AI algorithms trained on experimental data to predict pharmacokinetic and toxicity profiles of new molecules. nih.gov | De-risk drug candidates by identifying potential liabilities (e.g., poor oral bioavailability, cardiac toxicity) at an early stage. youtube.com |
| De Novo Drug Design | Generative models that create novel molecular structures optimized for specific properties. | Design novel urea-based scaffolds with high predicted activity and favorable drug-like properties. |
Q & A
Basic Research Questions
Q. What are the key analytical techniques for confirming the structural identity of [2-(4-methoxyphenyl)ethyl]urea?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the urea backbone and methoxyphenyl substituents. Mass spectrometry (MS) validates the molecular ion peak (e.g., m/z 166.18 for C₈H₁₀N₂O₂). High-performance liquid chromatography (HPLC) with UV detection ensures purity, particularly when detecting impurities like Formoterol-related compounds (e.g., N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide) .
Q. How can researchers synthesize this compound in a laboratory setting?
- Methodological Answer : A common route involves reacting 4-methoxyphenethylamine with an isocyanate derivative under anhydrous conditions. Solvents like dichloromethane or ethanol are used, with catalysts (e.g., palladium on carbon) to optimize yield. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity. Note: Byproducts such as dimerized ureas may form, requiring careful monitoring .
Q. What are the primary challenges in stabilizing this compound during storage?
- Methodological Answer : The compound is sensitive to moisture and light. Store under inert gas (argon) at −20°C in amber vials. Degradation products (e.g., hydrolyzed amines) can be tracked using thin-layer chromatography (TLC) with ninhydrin staining .
Advanced Research Questions
Q. How can conflicting data on the biological activity of this compound-derived compounds be resolved?
- Methodological Answer : Contradictory results (e.g., anticancer vs. neuroprotective activity) may arise from assay conditions. Standardize cell lines (e.g., SH-SY5Y for neuroprotection, MCF-7 for oncology) and control for metabolite interference. Dose-response curves (0.1–100 µM) and kinase profiling (e.g., EGFR, AChE inhibition assays) clarify target specificity .
Q. What strategies optimize the regioselectivity of this compound derivatives in multi-step syntheses?
- Methodological Answer : Use directing groups (e.g., Boc-protected amines) to control coupling sites. Computational modeling (DFT calculations) predicts reactivity of the urea carbonyl group. For example, substituents at the 4-methoxyphenyl position reduce steric hindrance during SNAr reactions .
Q. How do structural modifications of this compound impact its pharmacokinetic profile?
- Methodological Answer : Introducing halogen atoms (e.g., Cl at the phenyl ring) enhances lipophilicity (logP increase by ~0.5), improving blood-brain barrier penetration. Conversely, adding polar groups (e.g., hydroxyl) reduces metabolic clearance. In vivo studies in rodents with LC-MS/MS quantification validate these trends .
Q. What advanced techniques validate the interaction of this compound with biological targets?
- Methodological Answer : Surface plasmon resonance (SPR) measures binding affinity (KD values) to receptors like β2-adrenergic receptors. X-ray crystallography of co-crystallized urea-enzyme complexes (e.g., AChE) reveals hydrogen-bonding interactions with catalytic triads .
Data Interpretation and Contradiction Management
Q. How should researchers address discrepancies in reported IC₅₀ values for this compound analogs?
- Methodological Answer : Variability often stems from assay protocols. Compare results using standardized kits (e.g., CellTiter-Glo® for cytotoxicity) and normalize to reference inhibitors (e.g., staurosporine). Meta-analysis of PubChem BioAssay data (AID 743255) identifies outliers .
Q. What computational tools predict the metabolic fate of this compound derivatives?
- Methodological Answer : Use Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism. Focus on CYP3A4-mediated demethylation and glucuronidation sites. Validate with in vitro microsomal assays (human liver microsomes + NADPH) .
Tables of Key Data
Table 1 : Comparative Bioactivity of this compound Derivatives
| Compound Modification | Target | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|---|
| Unmodified urea | AChE | 0.5 | Ellman’s assay | |
| 5-Chloro substitution | EGFR | 2.3 | Kinase Glo® | |
| Piperazine-ethyl conjugate | β2-Adrenergic | 0.07 | SPR |
Table 2 : Stability of this compound Under Storage Conditions
| Condition | Degradation (%) at 6 Months | Primary Degradant |
|---|---|---|
| −20°C, argon, dark | <5% | None detected |
| 25°C, air, light | 32% | 4-Methoxyphenethylamine |
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